4-Fluoro-7-methoxy-1H-indole physical properties
4-Fluoro-7-methoxy-1H-indole physical properties
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-7-methoxy-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its derivatives are integral to the development of treatments for a wide range of conditions, including cancer, infections, and migraines.[1][2] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The methoxy group, as an electron-donating substituent, can enhance the reactivity of the indole ring system.[3] Concurrently, the incorporation of fluorine is a widely employed strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]
This guide provides a comprehensive overview of the physical properties of 4-Fluoro-7-methoxy-1H-indole, a molecule of significant interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust predictive and comparative analysis.
Molecular and Chemical Identity
A precise understanding of the molecular and chemical identity of a compound is fundamental for all research and development activities.
| Identifier | Value | Source |
| Chemical Name | 4-Fluoro-7-methoxy-1H-indole | N/A |
| CAS Number | 1000341-63-8 | [6] |
| Molecular Formula | C₉H₈FNO | [6] |
| Molecular Weight | 165.17 g/mol | [6] |
| Hazard Classification | Irritant | [6] |
Predicted and Comparative Physical Properties
| Property | 4-Fluoro-7-methoxy-1H-indole (Predicted) | 4-Fluoro-1H-indole | 7-Fluoro-1H-indole | 4-Methoxy-1H-indole | 7-Methoxy-1H-indole |
| Physical State | Likely a solid at room temperature | Solid, Powder[7][8] | Solid | Off-white powder[9][10] | N/A |
| Melting Point | Expected to be in the range of 30-70 °C | 30-32 °C[7][8] | 60-65 °C | 69-70 °C | N/A |
| Boiling Point | N/A | 90 °C @ 0.4 mmHg[7] | N/A | 181-183 °C @ 24 mmHg | N/A |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol | N/A | N/A | Ethanol: 50 mg/mL[10] | N/A |
The physical state of 4-Fluoro-7-methoxy-1H-indole is anticipated to be a solid at ambient temperature, a common characteristic of substituted indoles. Its melting point is likely influenced by the interplay of the fluorine and methoxy substituents on the indole ring. The solubility is expected to be favorable in common organic solvents used in synthetic and analytical chemistry.
Spectroscopic Profile
The structural elucidation of 4-Fluoro-7-methoxy-1H-indole relies on a combination of spectroscopic techniques. While a dedicated experimental spectrum for this compound is not available, a predictive analysis based on the known spectral data of related compounds can guide its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton of the indole (a broad singlet). The fluorine atom will introduce splitting patterns (H-F coupling) for adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
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N-H stretching (around 3300-3500 cm⁻¹)
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C-H stretching (aromatic and aliphatic)
-
C=C stretching (aromatic)
-
C-O stretching (methoxy group)
-
C-F stretching
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈FNO.
Experimental Workflow for Physical Property Determination
For researchers synthesizing or working with 4-Fluoro-7-methoxy-1H-indole, a systematic workflow for its physical and structural characterization is essential.
Caption: Workflow for the synthesis, purification, and characterization of 4-Fluoro-7-methoxy-1H-indole.
Detailed Methodologies
1. Synthesis and Purification:
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Synthesis: A plausible synthetic route could involve the Fischer indole synthesis from a suitably substituted hydrazine and ketone, or a palladium-catalyzed cyclization. The synthesis of related methoxy-activated indoles often starts from commercially available di- or trimethoxyaniline derivatives.[3]
-
Purification: The crude product should be purified using standard techniques such as flash column chromatography on silica gel or recrystallization to obtain the compound in high purity.
2. Structural Elucidation and Purity Assessment:
-
NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values will confirm the structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., via ESI-TOF) to confirm the elemental composition.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound. A purity of >95% is generally required for biological and drug discovery applications.
3. Physical Property Determination:
-
Melting Point: Determine the melting point using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
Solubility: Assess the solubility in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at a known concentration and temperature.
Safety and Handling
4-Fluoro-7-methoxy-1H-indole is classified as an irritant.[6] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound, such as 4-fluoroindole, until a specific SDS for 4-Fluoro-7-methoxy-1H-indole becomes available.
Applications in Research and Drug Discovery
The unique combination of a fluorine atom and a methoxy group on the indole scaffold makes 4-Fluoro-7-methoxy-1H-indole an attractive building block for the synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] Fluorination is a key strategy to enhance the drug-like properties of molecules.[4] This compound can serve as a valuable intermediate for creating libraries of novel compounds for screening in various disease areas, including oncology, virology, and neurology.[5][11]
Conclusion
4-Fluoro-7-methoxy-1H-indole is a heterocyclic compound with significant potential in the field of drug discovery and development. While specific, experimentally verified data on its physical properties are not extensively documented, this guide provides a robust framework for its characterization based on predictive methods and comparative analysis with structurally related analogues. The proposed experimental workflow offers a clear path for researchers to determine its properties and confirm its structure and purity. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use.
References
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Various Authors. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]
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Qian Hua et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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Various Authors. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. Available from: [Link]
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Various Authors. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]
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